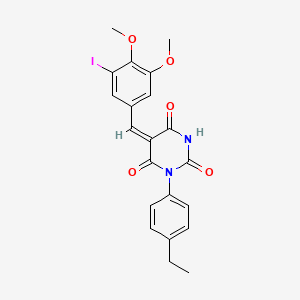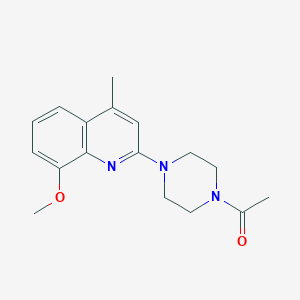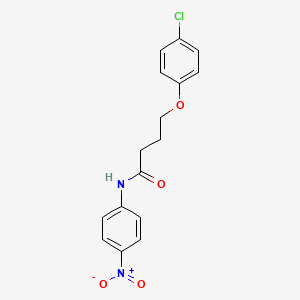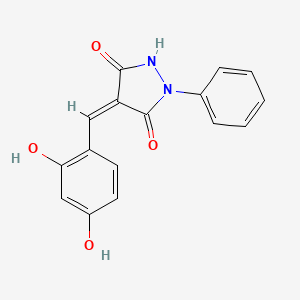![molecular formula C25H33N3O2 B5233618 1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B5233618.png)
1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research and drug development. The compound is also known as AZOB and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells and the aggregation of amyloid beta peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to inhibit the aggregation of amyloid beta peptides by binding to them and preventing their aggregation into toxic oligomers.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane in lab experiments is its potential to be used in the development of new drugs for the treatment of cancer and Alzheimer's disease. However, one of the limitations is that the compound is not yet fully understood, and further research is needed to elucidate its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to develop new derivatives of the compound with improved potency and selectivity for specific targets. Additionally, the compound could be used in combination with other drugs to enhance their efficacy in the treatment of cancer and Alzheimer's disease.
Méthodes De Synthèse
The synthesis of 1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane has been achieved using various methods. One such method involves the reaction of 4-(4-bromobenzoyl)phenol with 4-piperidinol in the presence of potassium carbonate. The resulting product is then reacted with 2-pyridinemethanol to yield 1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane. Other methods involve the use of different starting materials and reagents.
Applications De Recherche Scientifique
1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane has been used in various scientific research applications. One such application is in the development of new drugs for the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been used in the development of new drugs for the treatment of Alzheimer's disease. The compound has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
azocan-1-yl-[4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c29-25(28-16-6-2-1-3-7-17-28)21-9-11-23(12-10-21)30-24-13-18-27(19-14-24)20-22-8-4-5-15-26-22/h4-5,8-12,15,24H,1-3,6-7,13-14,16-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUZHKNBTAPIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{[1-(2-Pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5233536.png)

![N-[1-(4-bromophenyl)ethyl]propanamide](/img/structure/B5233547.png)
![N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5233569.png)
![ethyl 5-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5233574.png)

![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5233601.png)
![5-({1-[2-(2-sec-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5233607.png)

![2-(1,3-benzothiazol-2-ylthio)-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B5233613.png)
![3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5233619.png)


![2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5233639.png)